molecular formula C11H14O4 B7935825 4-(2-Methoxyethoxy)-2-methylbenzoic acid

4-(2-Methoxyethoxy)-2-methylbenzoic acid

Cat. No.: B7935825
M. Wt: 210.23 g/mol
InChI Key: JQHRLVRTGVWZHF-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)-2-methylbenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a methoxyethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-2-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylbenzoic acid.

    Substitution Reaction: The 2-methylbenzoic acid undergoes a substitution reaction with 2-methoxyethanol in the presence of a suitable catalyst to introduce the methoxyethoxy group.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(2-Methoxyethoxy)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2-Methoxyethoxy)-2-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)acetic acid: This compound has a similar methoxyethoxy group but differs in the core structure.

    3,6,9-Trioxaundecanedioic acid: Another compound with multiple ether linkages, used in different applications.

    Methoxyacetic acid: A simpler compound with a single methoxy group.

Uniqueness

4-(2-Methoxyethoxy)-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-(2-methoxyethoxy)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-8-7-9(15-6-5-14-2)3-4-10(8)11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHRLVRTGVWZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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